6-Methyl-1H-purin-1-ol
Description
Structure
3D Structure
Propriétés
Numéro CAS |
28199-56-6 |
|---|---|
Formule moléculaire |
C6H6N4O |
Poids moléculaire |
150.14 g/mol |
Nom IUPAC |
1-hydroxy-6-methylpurine |
InChI |
InChI=1S/C6H6N4O/c1-4-5-6(8-2-7-5)9-3-10(4)11/h2-3,11H,1H3 |
Clé InChI |
CMSWTHGWUDKMGT-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=NC=N2)N=CN1O |
Origine du produit |
United States |
Tautomerism and Conformational Analysis of 6 Methyl 1h Purin 1 Ol
Investigation of N-H Tautomeric Forms in Purine (B94841) Scaffolds (e.g., 1-H, 3-H, 7-H, 9-H)
Purine and its derivatives are capable of existing in several tautomeric forms due to the migration of a proton among the nitrogen atoms of the heterocyclic rings. The most common of these are the N-H tautomers, specifically the 1-H, 3-H, 7-H, and 9-H forms. The relative stability of these tautomers is a critical factor in their chemical behavior.
In the unsubstituted purine scaffold, the 9-H and 7-H tautomers are generally the most stable and predominant forms. However, the introduction of substituents can significantly alter this landscape. Computational studies on related compounds, such as 6-oxopurine derivatives, have shown that the N1-H tautomer can be the most favorable in both the gas phase and aqueous solutions. This preference is attributed to the electronic effects of the substituent at the C6 position. For 6-Methyl-1H-purin-1-ol, the presence of the N-oxide at the 1-position inherently defines the location of the hydroxyl group, but the mobile proton can still reside on N3, N7, or N9, leading to different tautomeric forms in equilibrium with the specified 1-H tautomer.
The tautomeric equilibrium is a dynamic process, and the dominant species can vary depending on the chemical environment. The interplay of electronic and steric factors introduced by substituents governs the relative energies of the possible tautomers.
Influence of Substituents on Tautomeric Equilibria (e.g., 6-methyl, 1-hydroxyl/N-oxide)
The tautomeric balance in the purine ring system is delicately influenced by the electronic nature of its substituents. In the case of this compound, two key groups dictate the tautomeric preferences: the 6-methyl group and the 1-hydroxyl/N-oxide group.
The 6-methyl group is an electron-donating group, which can influence the basicity of the nearby nitrogen atoms and thereby affect the position of the tautomeric equilibrium. This electron-donating nature can stabilize adjacent positive charges or destabilize adjacent negative charges, influencing proton affinity.
The 1-hydroxyl/N-oxide group has a more complex electronic effect. The N-oxide function can act as both a hydrogen bond donor and acceptor, and its presence significantly alters the electron distribution within the purine ring system. For oxidized purine species, theoretical studies have indicated a preference for the N1H tautomer over the N9H form. This suggests that the N-oxide group at the 1-position plays a crucial role in stabilizing the 1-H tautomeric form of this compound.
The combined influence of these substituents is expected to favor the 1-H tautomer, although the existence of other tautomers in equilibrium cannot be discounted. The precise equilibrium constants would be determined by the subtle interplay of these electronic effects.
Solvent Effects on Tautomeric Preferences and Interconversion Mechanisms
The surrounding solvent medium plays a pivotal role in determining the tautomeric preference of purine derivatives. The polarity of the solvent can differentially stabilize the various tautomers, thereby shifting the equilibrium. Generally, polar solvents tend to favor the more polar tautomer.
For purine derivatives, it has been observed that polar solvents increase the stability of all tautomers when compared to the gas phase. orientjchem.org In the case of 6-oxopurine, computational studies have shown a shift in the most stable tautomer from a less polar form in non-polar solvents to a more polar form in polar solvents like methanol (B129727) and water. orientjchem.org This is due to the favorable dipole-dipole interactions between the polar tautomer and the polar solvent molecules.
The interconversion between tautomers typically proceeds through proton transfer mechanisms, which can be either intramolecular or solvent-assisted. In polar protic solvents, the solvent molecules can act as intermediaries, facilitating proton hopping between the nitrogen atoms of the purine ring. This solvent-mediated pathway often has a lower energy barrier compared to a direct intramolecular proton shift.
The expected trend for this compound would be an increased population of more polar tautomers in more polar solvents. A conceptual representation of this effect is presented in the table below.
| Tautomer Form | Relative Stability in Non-Polar Solvent | Relative Stability in Polar Solvent |
| 1-H | High | Very High |
| 3-H | Moderate | Moderate |
| 7-H | Low | Moderate |
| 9-H | Low | Moderate |
This table represents a conceptual prediction of solvent effects on the tautomeric equilibrium of this compound based on general principles for purine derivatives.
Resonance Stabilization in Protonated and Deprotonated Purine N-Oxides
The stability of protonated and deprotonated forms of this compound is significantly influenced by resonance. The ability to delocalize the positive or negative charge across the purine ring system is a key factor in determining the acidity and basicity of the molecule.
Protonated Form:
Upon protonation, which is likely to occur at one of the ring nitrogens, the resulting positive charge can be delocalized through resonance. The N-oxide group can participate in this charge delocalization. The resonance structures for the protonated form would show the positive charge distributed over several atoms in the bicyclic system, which contributes to the stability of the cation. In related purine derivatives, the formation of 'resonance-stabilized' ions is generally preferred. researchgate.net
Deprotonated Form:
Deprotonation of the 1-hydroxyl group results in an anionic species. The resulting negative charge on the oxygen atom can be delocalized into the purine ring system. This delocalization is crucial for stabilizing the anion. Resonance structures would show the negative charge being shared by the oxygen and various nitrogen and carbon atoms within the purine rings. This charge dispersal makes the conjugate base more stable, and consequently, the parent molecule more acidic. Studies on related 6-methylthiopurin-8-ones have shown that monoanion formation predominantly involves the N9-H group, highlighting the role of specific positions in charge stabilization.
The extent of resonance stabilization in both the protonated and deprotonated forms will influence the pKa values of this compound.
Analytical Methodologies for Characterization and Quantification of 6 Methyl 1h Purin 1 Ol
Spectroscopic Analysis
NMR spectroscopy is arguably the most powerful tool for the unambiguous structural determination of 6-Methyl-1H-purin-1-ol in solution and solid states.
¹H NMR Spectroscopy: Proton NMR provides precise information about the chemical environment of hydrogen atoms in the molecule. The spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons on the purine (B94841) ring (H-2 and H-8), the methyl group protons, and the hydroxyl proton on N-1 [7, 13]. The aromatic protons typically appear as sharp singlets in the downfield region (δ 8.0-9.0 ppm). The methyl group protons also present as a singlet, located around δ 2.7 ppm. The N-OH proton signal is often broad and its chemical shift is highly dependent on the solvent, concentration, and temperature [25, 26].
Table 1: Representative ¹H NMR Data for this compound (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Reference(s) |
| ~12.50 | broad s | 1H | N(1)-OH | |
| 8.71 | s | 1H | H-2 | |
| 8.35 | s | 1H | H-8 | |
| 2.72 | s | 3H | 6-CH₃ |
s = singlet
¹³C NMR Spectroscopy: Carbon-13 NMR complements ¹H NMR by providing data on the carbon skeleton. The spectrum displays signals for all six carbon atoms in the molecule. The purine ring carbons resonate in the downfield region (δ 115-160 ppm), while the methyl carbon signal appears significantly upfield [10, 23]. These assignments are crucial for confirming the core purine structure and the position of the methyl substituent.
Table 2: Representative ¹³C NMR Data for this compound (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Reference(s) |
| 157.8 | C-6 | |
| 150.1 | C-2 | |
| 147.5 | C-4 | |
| 142.0 | C-8 | |
| 116.3 | C-5 | |
| 12.9 | 6-CH₃ |
¹⁵N NMR Spectroscopy: Due to the presence of four nitrogen atoms, ¹⁵N NMR is a highly specific technique for studying purine derivatives. It is particularly valuable for confirming the site of N-oxidation. The chemical shift of the N-1 atom, bearing the hydroxyl group, is significantly different from the other ring nitrogens (N-3, N-7, N-9), providing direct evidence for the 1-hydroxy tautomer [13, 26].
Cross-Polarization Magic-Angle Spinning (CPMAS) NMR: This solid-state NMR technique is used to analyze this compound in its crystalline powder form. CPMAS NMR is instrumental in studying tautomerism, hydrogen bonding patterns, and molecular packing in the solid state, which can differ from the solution state. It provides high-resolution spectra of solid samples, confirming the structure without the need for dissolution and avoiding solvent-induced structural changes .
Mass spectrometry (MS) is essential for determining the molecular weight and elemental composition of this compound and for elucidating its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the parent ion, allowing for the unambiguous determination of its elemental formula (C₆H₆N₄O). The experimentally measured mass is compared to the theoretical exact mass (150.05416 Da), with a low mass error (typically <5 ppm) confirming the molecular formula [7, 23].
Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique couples the separation power of liquid chromatography with the detection capabilities of mass spectrometry. It is the method of choice for detecting and quantifying this compound in complex mixtures, such as biological fluids or reaction crude .
Electrospray Ionization-Quadrupole Quadrupole (ESI-QQ): Electrospray ionization (ESI) is a soft ionization method that generates intact molecular ions with minimal fragmentation, making it ideal for polar molecules like this compound. In positive ion mode, it predominantly forms the protonated molecule, [M+H]⁺, at m/z 151.06199 . When coupled with a triple quadrupole (QQQ or QQ) mass analyzer, it enables highly sensitive and selective quantification using Multiple Reaction Monitoring (MRM) mode .
MS² Techniques (Tandem MS): In tandem mass spectrometry, the parent ion ([M+H]⁺ at m/z 151) is isolated and subjected to collision-induced dissociation (CID) to produce a characteristic fragmentation pattern. This MS² spectrum serves as a structural fingerprint. Common fragmentation pathways for this compound include the neutral loss of a hydroxyl radical (•OH, 17 Da), water (H₂O, 18 Da), or carbon monoxide (CO, 28 Da), providing key structural information [27, 28].
Table 3: Key Ions in Tandem Mass Spectrometry (MS²) of this compound
| Ion | m/z (Theoretical) | Description | Reference(s) |
| [M+H]⁺ | 151.0620 | Protonated parent molecule | [10, 27] |
| [M+H-OH]⁺ | 134.0590 | Fragment from loss of hydroxyl radical | |
| [M+H-H₂O]⁺ | 133.0512 | Fragment from loss of water | |
| [M+H-CO]⁺ | 123.0672 | Fragment from loss of carbon monoxide |
IR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound displays characteristic absorption bands that confirm its key structural features [10, 24]. A prominent broad band in the 3200-2800 cm⁻¹ region is indicative of the O-H stretching vibration of the N-hydroxy group, often involved in hydrogen bonding. Vibrations corresponding to aromatic C-H, C=N, and C=C bonds of the purine ring are observed in the 3100-3000 cm⁻¹ and 1650-1500 cm⁻¹ regions, respectively .
Table 4: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference(s) |
| 3200–2800 (broad) | O-H stretch | N-OH | |
| 3100–3000 | C-H stretch | Aromatic C-H | |
| ~2950 | C-H stretch | Methyl C-H | |
| 1650–1500 | C=N, C=C stretch | Purine ring system | |
| ~950 | N-O stretch | N-O |
The conjugated purine ring system of this compound acts as a chromophore, resulting in strong absorption in the UV region of the electromagnetic spectrum. A key feature of N-hydroxypurines is the pH-dependence of their UV spectra. The position of the maximum absorbance (λmax) shifts significantly with changes in pH due to the protonation or deprotonation of the N-hydroxy group and other ring nitrogens . For instance, the λmax at acidic pH is distinct from that at neutral or alkaline pH. This property is not only characteristic for identification but is also exploited for spectrophotometric detection following separation by techniques like HPLC .
Table 5: pH-Dependent UV Absorption Maxima (λmax) for this compound
| Condition (pH) | λmax (nm) | Species | Reference(s) |
| Acidic (pH ~2) | ~298 | Cationic form | |
| Neutral (pH ~7) | ~305 | Neutral form | |
| Alkaline (pH ~12) | ~315 | Anionic form |
Chromatographic Separation Techniques
Chromatographic methods are essential for the isolation and purification of this compound from synthetic reaction mixtures or for its quantification in complex biological samples. These techniques separate components based on their differential distribution between a stationary phase and a mobile phase.
HPLC is the most widely used chromatographic technique for the analysis of this compound.
Reverse-Phase HPLC (RP-HPLC): In this mode, a nonpolar stationary phase (typically C18-silica) is used with a polar mobile phase. The mobile phase usually consists of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic modifier like methanol (B129727) or acetonitrile (B52724). As a polar analyte, this compound typically has a relatively short retention time on a C18 column, which can be modulated by adjusting the gradient or isocratic composition of the mobile phase [29, 30].
Ultra-Performance Liquid Chromatography (UPLC): UPLC utilizes columns packed with sub-2 µm particles and operates at higher pressures than conventional HPLC. This results in significantly improved performance, offering faster analysis times, superior peak resolution, and enhanced sensitivity. UPLC is particularly advantageous for high-throughput analysis or when resolving this compound from closely related isomers or metabolites in complex samples .
Table 6: Comparison of Typical HPLC and UPLC Method Parameters
| Parameter | Conventional HPLC | UPLC |
| Column | C18, 3.5-5 µm particle size | C18, <2 µm particle size |
| Column Dimensions | 4.6 mm x 150 mm | 2.1 mm x 50-100 mm |
| Flow Rate | 0.8–1.2 mL/min | 0.3–0.6 mL/min |
| System Pressure | 1000–4000 psi | 6000–15000 psi |
| Typical Run Time | 15–30 min | 2–8 min |
| Reference(s) | [29, 30] |
Gas Chromatography (GC) with Derivatization Protocols (e.g., Trimethylsilylation, Methoximation)
Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, direct analysis of polar and low-volatility compounds like this compound, which contains a hydroxyl (-OH) group and nitrogen heteroatoms, is challenging. These functional groups can lead to poor peak shape, thermal degradation, and irreversible adsorption on the GC column. To overcome these limitations, derivatization is employed to convert the analyte into a more volatile and thermally stable form. sigmaaldrich.com
Derivatization chemically modifies the functional groups of the analyte. sigmaaldrich.com For this compound, the primary target for derivatization is the active hydrogen on the hydroxyl group and potentially on the purine ring nitrogens. Two common derivatization techniques applicable are trimethylsilylation and methoximation.
Trimethylsilylation is one of the most prevalent derivatization methods in GC analysis. It involves replacing an active hydrogen atom in the analyte with a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com This process significantly reduces the polarity of the compound, decreases hydrogen bonding, and increases its volatility and thermal stability.
A variety of reagents are available for this purpose, with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) being a popular choice due to its high reactivity. sigmaaldrich.com Often, a catalyst such as trimethylchlorosilane (TMCS) is added to BSTFA to increase the reaction rate, especially for hindered functional groups. sigmaaldrich.com The reactivity for silylation generally follows the order: alcohols > phenols > carboxylic acids > amines > amides. sigmaaldrich.com The reaction for this compound would involve the silylation of its hydroxyl group.
Table 1: Common Trimethylsilylation Reagents and Conditions
| Reagent | Abbreviation | Typical Reaction Conditions | Notes |
|---|---|---|---|
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Heating at 60-100°C for 15-60 minutes. | Highly reactive and its byproducts are volatile, preventing interference in the chromatogram. sigmaaldrich.com |
| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Similar to BSTFA, often used for sensitive compounds. | Considered the most volatile of the TMS-acetamides. |
| Trimethylchlorosilane | TMCS | Often used as a catalyst (e.g., 1-10% in BSTFA). | Increases the silylating power of the primary reagent. sigmaaldrich.com |
| N-Trimethylsilylimidazole | TMSI | Highly selective for hydroxyl groups and primary amines. | Very strong silyl (B83357) donor, suitable for alcohols and phenols. tcichemicals.com |
Methoximation is another derivatization technique, specifically used for compounds containing keto (C=O) groups. While this compound itself does not have a keto group, this method is relevant for analyzing potential impurities or related compounds that might exist in tautomeric forms or contain carbonyl functionalities. The process involves reacting the carbonyl group with a methoximating agent, such as methoxylamine hydrochloride, to form a methoxime derivative. This prevents enolization and stabilizes the compound for GC analysis. For compounds with both hydroxyl and carbonyl groups, a two-step derivatization involving methoximation followed by trimethylsilylation is often performed. tcichemicals.com
X-ray Crystallography for Absolute Structural Elucidation
X-ray crystallography is an unparalleled technique for determining the precise three-dimensional structure of a crystalline solid at the atomic level. libretexts.org It provides definitive proof of a molecule's connectivity, configuration, and conformation. The technique relies on the diffraction of X-rays by the ordered array of atoms within a single crystal. libretexts.org
For a novel or synthesized compound like this compound, X-ray crystallography serves as the gold standard for absolute structural elucidation. The process involves several key steps:
Crystal Growth : A high-quality single crystal of the compound must be grown. This is often the most challenging step, requiring careful control of conditions like solvent, temperature, and concentration. libretexts.org
Data Collection : The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. As the crystal is rotated, a detector collects the diffraction pattern, which consists of a series of spots of varying intensity. libretexts.org
Structure Solution and Refinement : The positions and intensities of the diffraction spots are used to calculate an electron density map of the molecule. Mathematical models are then refined to fit this map, ultimately yielding the precise coordinates of each atom in the crystal lattice. libretexts.org
The resulting structural data includes bond lengths, bond angles, and torsion angles, which confirm the purine ring system, the position of the methyl group, and the location of the N-ol functionality. This information is crucial for confirming the identity of the synthesized compound and for understanding its intermolecular interactions in the solid state. While specific crystallographic data for this compound is not widely published, the technique is routinely applied to purine derivatives and other heterocyclic compounds to unambiguously determine their structures. rsc.orgweizmann.ac.il
Purity Assessment and Impurity Profiling Methodologies
Impurity profiling is the identification, quantification, and characterization of unwanted chemicals present in a substance. thermofisher.comchromicent.de For any chemical compound, particularly those with potential applications in regulated industries, ensuring high purity is critical. Impurities can arise from various sources, including the manufacturing process (e.g., starting materials, intermediates, by-products), degradation of the final product, or reactions during storage. chromicent.de
A combination of chromatographic and spectroscopic techniques is typically employed for the purity assessment and impurity profiling of this compound.
High-Performance Liquid Chromatography (HPLC) is a primary tool for purity assessment. Reverse-phase HPLC (RP-HPLC) is particularly well-suited for analyzing polar compounds like purine derivatives. sielc.com
Methodology : A solution of the sample is injected into a column packed with a non-polar stationary phase (e.g., C18). A polar mobile phase, often a mixture of water and a solvent like acetonitrile or methanol with a pH modifier (e.g., formic acid or phosphoric acid), is then pumped through the column. sielc.com The main compound and its impurities are separated based on their differential partitioning between the two phases.
Detection : A UV detector is commonly used, as purine systems have strong chromophores that absorb UV light. The purity is often determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Impurity Isolation : Preparative HPLC can be used to isolate unknown impurities for further structural elucidation by other techniques like NMR or mass spectrometry. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) , following the derivatization protocols described earlier, is another powerful technique.
Methodology : The derivatized sample is separated by GC, and the individual components are then introduced into a mass spectrometer. uin-alauddin.ac.id
Analysis : The mass spectrometer provides the mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern. This "mass spectrum" serves as a molecular fingerprint that can be used to identify known impurities by comparison to a library or to deduce the structure of unknown impurities. thermofisher.com High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental composition of an impurity. thermofisher.comnih.gov
Table 2: Potential Impurities in this compound Synthesis
| Impurity Type | Potential Source | Typical Analytical Method |
|---|---|---|
| Unreacted Starting Materials | Incomplete reaction during synthesis. | HPLC, GC-MS |
| Positional Isomers | Non-selective reactions during methylation or other synthetic steps. | HPLC, GC-MS, NMR |
| By-products | Side reactions occurring during the synthesis. | HPLC, LC-MS, GC-MS |
| Degradation Products | Decomposition of the compound due to heat, light, or oxidation during storage. | HPLC, LC-MS |
| Residual Solvents | Solvents used in the synthesis or purification process. | Headspace GC |
The combination of these analytical methodologies provides a comprehensive framework for the characterization of this compound, ensuring its structural identity and assessing its chemical purity.
Computational and Theoretical Studies on 6 Methyl 1h Purin 1 Ol
Quantum Chemical Calculations of Molecular Structure and Energetics
Quantum chemical calculations are fundamental to understanding the three-dimensional arrangement of atoms in a molecule and its energetic properties. These calculations solve the Schrödinger equation for a given molecular system, providing information about electronic structure, geometry, and energy.
Density Functional Theory (DFT) is a widely used computational method for studying purine (B94841) systems. nih.govacs.org Functionals such as B3LYP, often combined with various basis sets, are employed to optimize molecular geometries and calculate electronic properties. nih.govrjptonline.orgresearchgate.net For instance, the B3LYP functional has been used to determine the optimized geometries of purine derivatives. nih.gov Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) are other ab initio methods that have been applied to study purine analogues, providing insights into their electronic structure and energetics. worldscientific.commdpi.com The choice of functional is critical, as different functionals can yield varying results for properties like bond lengths and energies. worldscientific.com For example, studies on similar heterocyclic systems have shown that functionals like B97D3 can also be effective for describing their electronic structures. acs.org
Here is a table showing common DFT functionals and their typical applications in the study of purine systems:
Table 1: DFT Functionals and Their Applications| Functional | Description | Typical Application |
|---|---|---|
| B3LYP | A hybrid functional that combines Hartree-Fock exchange with DFT exchange-correlation. | Geometry optimization, electronic property calculations of purine derivatives. nih.govrjptonline.orgresearchgate.net |
| HF | Hartree-Fock method, an ab initio approach that does not include electron correlation. | Used as a baseline for more advanced methods and for initial geometry optimizations. rjptonline.org |
| MP2 | Møller-Plesset perturbation theory of the second order, includes electron correlation. | Calculation of more accurate energies and investigation of substituent effects. worldscientific.commdpi.com |
| B97D3 | A dispersion-corrected functional. | Studying systems with non-covalent interactions and substituent effects in purine analogues. acs.org |
The selection of a basis set is a crucial aspect of quantum chemical calculations, as it defines the set of mathematical functions used to build molecular orbitals. numberanalytics.com For purine systems, basis sets like 6-31G(d) and 6-311++G(d,p) are commonly used in conjunction with DFT methods to achieve a balance between accuracy and computational cost. nih.govworldscientific.com The 6-31G* basis set has been utilized for initial geometry optimizations of 6-oxy purine derivatives. nih.gov For more accurate single-point energy calculations, larger basis sets like 6-311++G** are often employed. nih.gov The choice of basis set can significantly impact the calculated properties, and for specific applications like NMR chemical shift calculations, custom or specialized basis sets may be necessary to achieve good agreement with experimental data. numberanalytics.com The use of correlation-consistent basis sets, such as the cc-pVXZ series, allows for systematic improvement in the accuracy of calculations. numberanalytics.com It is also important to consider and correct for basis set superposition error (BSSE), especially when studying intermolecular interactions. numberanalytics.com
The following table summarizes commonly used basis sets in the computational study of purines:
Table 2: Common Basis Sets for Purine System Calculations| Basis Set | Description | Common Use Cases |
|---|---|---|
| 6-31G(d) or 6-31G * | A Pople-style basis set with polarization functions on heavy atoms. | Initial geometry optimizations and vibrational frequency analysis. nih.govworldscientific.com |
| 6-311++G(d,p) or 6-311++G * | A larger Pople-style basis set with diffuse and polarization functions on both heavy and hydrogen atoms. | High-accuracy energy calculations, simulation of spectroscopic parameters, and studying reaction mechanisms. nih.govmdpi.comacs.org |
| aug-cc-pVDZ | A Dunning-style correlation-consistent basis set with augmented diffuse functions. | Used for studying substituent effects and electronic structures where diffuse functions are important. acs.org |
Simulation of Spectroscopic Parameters (e.g., Vibrational Wavenumbers, NMR Chemical Shifts)
Computational methods are invaluable for simulating spectroscopic data, which aids in the interpretation of experimental spectra. Theoretical calculations of vibrational wavenumbers (FT-IR and FT-Raman) and NMR chemical shifts are routinely performed. researchgate.netresearchgate.net The calculated vibrational frequencies, often scaled by an appropriate factor, can be compared with experimental data to assign vibrational modes. researchgate.net Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method and compared to experimental ¹H and ¹³C NMR spectra. researchgate.netiu.edu.sa The agreement between simulated and experimental spectra can help confirm the proposed molecular structure. researchgate.net For example, in a study of a related pyrimidine (B1678525) derivative, computed and experimental frequencies were found to be in good agreement. researchgate.net
Energetics of Tautomerization and Ionization Processes
Purine derivatives, including 6-Methyl-1H-purin-1-ol, can exist in different tautomeric forms. Computational chemistry is a powerful tool to determine the relative stabilities of these tautomers. nih.gov By calculating the Gibbs free energies of different tautomeric forms, the most favorable form in both the gas phase and in solution can be identified. nih.gov For 6-oxy purine derivatives, calculations have shown that the tautomer with a hydrogen atom on the N1 atom of the purine ring is the most stable. nih.gov The study of protonation and ionization energies provides insights into the molecule's behavior in different chemical environments and its potential for intermolecular interactions. acs.org For instance, calculations can determine the most likely site of protonation by comparing the energies of the resulting cations. acs.org
Molecular Modeling of Ligand-Target Interactions (e.g., Molecular Docking, Molecular Dynamics)
To investigate the potential biological activity of this compound, molecular modeling techniques such as molecular docking and molecular dynamics simulations are employed. rsc.org Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, providing insights into the binding mode and affinity. rsc.orgmdpi.com This information is crucial for understanding the potential mechanism of action of a compound. For example, docking studies on related purine derivatives have been used to investigate their interactions with enzyme active sites. rsc.orgbioorganica.com.ua Molecular dynamics simulations can then be used to study the stability of the ligand-protein complex over time and to analyze the detailed intermolecular interactions. ajchem-b.com
Prediction of Reaction Pathways and Mechanistic Insights
Computational chemistry can be used to explore potential chemical reactions and elucidate their mechanisms. chemrxiv.orgrsc.org By calculating the potential energy surface (PES) for a reaction, researchers can identify transition states and intermediates, providing a detailed picture of the reaction pathway. chemrxiv.org This can be particularly useful for understanding the synthesis or degradation of a compound. osti.gov Heuristically-aided quantum chemistry approaches combine empirical chemical knowledge with first-principles calculations to efficiently explore complex reaction networks. chemrxiv.org These methods can predict feasible reaction pathways for a wide range of organic reactions. chemrxiv.org
Q & A
Q. Q1. What are the optimal synthetic routes for 6-Methyl-1H-purin-1-ol, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves substituting a functional group (e.g., chlorine) on the purine ring with a methyl-hydroxyl group. For example, analogous compounds like 6-Methyl-1H-purin-2-amine are synthesized via nucleophilic substitution using methylamine in polar solvents (ethanol/DMF) with triethylamine as a base . For hydroxylation, alternative reagents like hydroxylamine or catalytic hydroxylation under controlled pH (e.g., 7–9) may be required. Reaction temperature (60–80°C) and solvent polarity significantly impact yield. Purity can be monitored via HPLC with UV detection (λ = 260 nm for purine derivatives) .
Q. Q2. How can researchers characterize the structural and electronic properties of this compound?
Methodological Answer: Use a combination of:
- NMR spectroscopy : H and C NMR to confirm methyl and hydroxyl group positions (e.g., δ ~8.3 ppm for purine H-8, δ ~2.5 ppm for methyl protons) .
- X-ray crystallography : SHELX software (e.g., SHELXL for refinement) can resolve crystal structures, provided single crystals are grown via slow evaporation in solvents like DMSO/water .
- Computational modeling : DFT calculations (B3LYP/6-31G*) to predict electronic properties (e.g., HOMO-LUMO gaps) and tautomeric stability .
Q. Q3. What are the stability considerations for this compound under experimental storage?
Methodological Answer: The compound is sensitive to light and moisture due to the hydroxyl group. Store at –20°C in amber vials under inert gas (N/Ar). Stability in solution depends on solvent: DMSO enhances longevity (>6 months at –80°C), while aqueous buffers (pH >7) may promote degradation via oxidation. Monitor degradation via LC-MS (e.g., m/z 150.1 for [M+H]) .
Advanced Research Questions
Q. Q4. How can researchers resolve contradictions in reported bioactivity data for this compound analogs?
Methodological Answer: Contradictions often arise from assay variability (e.g., cell line specificity, concentration ranges). To address this:
- Standardize assays : Use validated cell lines (e.g., HEK293 for kinase inhibition) and include positive controls (e.g., staurosporine for apoptosis).
- Dose-response curves : Fit data using nonlinear regression (e.g., GraphPad Prism) to calculate IC values with 95% confidence intervals.
- Meta-analysis : Apply QUADAS-2 criteria to evaluate methodological bias in existing studies, as demonstrated in parotid tumor diagnostics .
Q. Q5. What experimental designs are suitable for probing the tautomeric equilibrium of this compound in biological systems?
Methodological Answer: Tautomerism (e.g., 1H vs. 3H forms) affects binding affinity. Use:
- Isotopic labeling : N or C NMR to track tautomeric shifts in simulated physiological buffers (pH 7.4) .
- Crystallography under cryogenic conditions : Flash-cooling (100 K) to "trap" dominant tautomers during protein-ligand co-crystallization .
- Molecular dynamics simulations : AMBER or GROMACS to model tautomer populations over 100-ns trajectories, validated against experimental data .
Q. Q6. How can researchers validate the role of this compound in enzymatic inhibition mechanisms?
Methodological Answer:
- Enzyme kinetics : Perform Michaelis-Menten assays with varying substrate concentrations. Use Lineweaver-Burk plots to distinguish competitive vs. noncompetitive inhibition.
- Docking studies : AutoDock Vina to predict binding poses in enzyme active sites (e.g., adenosine deaminase). Compare with mutagenesis data (e.g., alanine scanning) .
- ITC (Isothermal Titration Calorimetry) : Measure binding thermodynamics (ΔH, ΔS) to confirm enthalpy-driven interactions .
Methodological Challenges and Solutions
Q. Q7. How to address low reproducibility in synthetic yields of this compound?
Methodological Answer: Reproducibility issues often stem from trace impurities or solvent effects. Solutions include:
- Purification : Use preparative HPLC with a C18 column (ACN/water gradient) or recrystallization from ethanol/water.
- Reagent quality : Ensure methylamine is anhydrous (store over molecular sieves).
- Automated platforms : Employ flow chemistry for precise control of residence time and temperature .
Q. Q8. What statistical approaches are recommended for analyzing conflicting data on the compound’s metabolic stability?
Methodological Answer:
- Mixed-effects models : Account for inter-study variability (e.g., liver microsomes from different species).
- Principal Component Analysis (PCA) : Reduce dimensionality of metabolomics datasets (e.g., LC-MS/MS) to identify outlier metabolites.
- Bayesian meta-analysis : Quantify uncertainty in half-life (t) estimates across studies, as proposed in methodological harmonization frameworks .
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